4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-(2-Methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core. The benzamide moiety is substituted with a 2-methylpropoxy group at the para position, while the thiadiazole ring is functionalized with a propenylsulfanyl group at position 5 (Figure 1). This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties . The 2-methylpropoxy substituent likely enhances lipophilicity, impacting membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C16H19N3O2S2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H19N3O2S2/c1-4-9-22-16-19-18-15(23-16)17-14(20)12-5-7-13(8-6-12)21-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,18,20) |
InChI Key |
RBCGPZYVYIWWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the prop-2-en-1-ylsulfanyl group: This step involves the alkylation of the thiadiazole ring with an allyl halide in the presence of a base.
Attachment of the benzamide moiety: The final step involves the coupling of the substituted thiadiazole with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzamide can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the benzamide moiety are likely involved in binding to these targets, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with analogous compounds:
Substituent Variations on the Thiadiazole Ring
- Compound 7c: N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide Key Differences: Replaces the propenylsulfanyl group with a cyano-acrylamido-furan moiety. Activity: Exhibits anticancer activity via pro-apoptotic mechanisms and cell cycle arrest . Physicochemical Impact: The polar acrylamido group increases water solubility compared to the lipophilic propenylsulfanyl group in the target compound.
- Compound 5a: (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide Key Differences: Features a chalcone moiety (α,β-unsaturated ketone) and dihydroxyphenyl group on the thiadiazole. Activity: Shows strong cytotoxicity against HeLa cells (IC₅₀ = 9.12 μM) and induces G2/M arrest .
Substituent Variations on the Benzamide Moiety
- Compound 9g: N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide Key Differences: Substitutes the 2-methylpropoxy group with a sulfonyl-benzylideneamino group. Activity: Demonstrates antioxidant activity (64.2% ABTS•+ scavenging) but lacks reported anticancer effects .
- Compound 10: N-Allyl-4-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide Key Differences: Replaces 2-methylpropoxy with methoxy and substitutes propenylsulfanyl with pyridinyl.
Core Heterocycle Modifications
Pharmacological and Structural Data Comparison
Table 1. Key Parameters of Selected Analogues
Key Observations :
- Anticancer Potency : Chalcone hybrids (e.g., 5a) outperform thioether derivatives in cytotoxicity, suggesting conjugated systems enhance DNA damage .
- Antioxidant Activity : Electron-donating groups (e.g., 4-hydroxy-3-methoxy in 9g) improve radical scavenging, whereas lipophilic groups (2-methylpropoxy) may reduce it .
- Synthetic Flexibility : Propenylsulfanyl and allyl groups enable further functionalization via Michael addition or alkylation, a strategy used in compound 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
